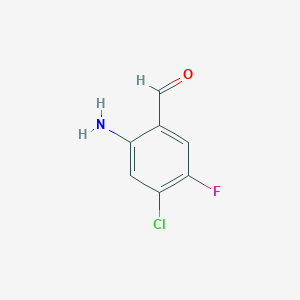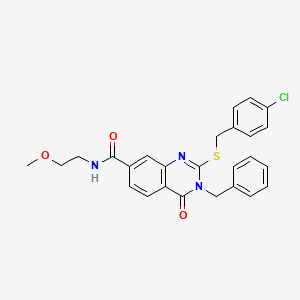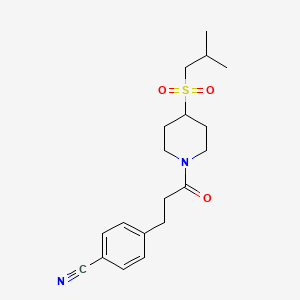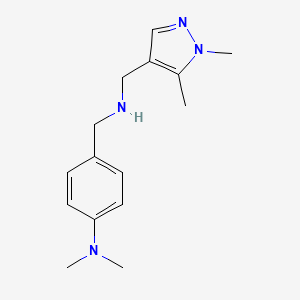![molecular formula C11H14N2O2 B2980757 4-[3-(Aminomethyl)phenyl]morpholin-3-one CAS No. 1368423-34-0](/img/structure/B2980757.png)
4-[3-(Aminomethyl)phenyl]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Aminomethyl)phenyl]morpholin-3-one is an organic compound with the molecular formula C11H14N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a morpholinone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Aminomethyl)phenyl]morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available nitroaniline and morpholine.
Condensation Reaction: Nitroaniline undergoes a condensation reaction with morpholine in the presence of a base such as sodium hydride in a solvent like N-methylpyrrolidone (NMP) to form nitro morpholinone.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. One such method involves the use of eco-friendly solvents and reagents, and the process is designed to be cost-effective and scalable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like chromium (VI) oxide.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts.
Substitution: Substitution reactions often involve the use of halogenated reagents and bases like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in acetic acid.
Reduction: Palladium on carbon (Pd-C) in tetrahydrofuran (THF).
Substitution: Halogenated reagents in the presence of potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated morpholinone derivatives.
Applications De Recherche Scientifique
4-[3-(Aminomethyl)phenyl]morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like rivaroxaban.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block for the synthesis of various morpholine-based compounds used in different industries.
Mécanisme D'action
The mechanism of action of 4-[3-(Aminomethyl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots, making it useful as an anticoagulant .
Comparaison Avec Des Composés Similaires
4-(4-Aminophenyl)morpholin-3-one: Another morpholine derivative with similar structural features.
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Linezolid: An antibacterial compound structurally related to morpholine derivatives.
Uniqueness: 4-[3-(Aminomethyl)phenyl]morpholin-3-one is unique due to its specific aminomethyl substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an intermediate in pharmaceutical synthesis .
Propriétés
IUPAC Name |
4-[3-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-2-1-3-10(6-9)13-4-5-15-8-11(13)14/h1-3,6H,4-5,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKLGZQQTYHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2980674.png)



![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)


![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)


